molecular formula C26H48O12S B8106216 Propargyl-PEG4-Sulfone-PEG4-t-butyl ester

Propargyl-PEG4-Sulfone-PEG4-t-butyl ester

Cat. No.: B8106216
M. Wt: 584.7 g/mol
InChI Key: CWRIXFFIEVWNLO-UHFFFAOYSA-N
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Description

Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl protected carboxyl group. This compound is primarily used as a PEG linker in various chemical and biological applications. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions .

Chemical Reactions Analysis

Propargyl-PEG4-Sulfone-PEG4-t-butyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include copper catalysts for Click Chemistry and acidic or basic conditions for hydrolysis. The major products formed from these reactions are stable triazole linkages and deprotected carboxyl groups.

Comparison with Similar Compounds

Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is unique due to its combination of a propargyl group and a t-butyl protected carboxyl group. Similar compounds include:

These compounds share similar functionalities but differ in their specific applications and reactivity profiles.

Biological Activity

Introduction

Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is a novel PEG-based compound that combines the properties of polyethylene glycol (PEG) with a propargyl group and a t-butyl protected carboxyl group. This compound is particularly significant in bioconjugation and drug delivery applications due to its ability to form stable triazole linkages via click chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H28O6
  • Molecular Weight : 316.4 g/mol
  • CAS Number : 1355197-66-8
  • Purity : 98%
  • Storage Conditions : -20°C

The structure of this compound allows for increased solubility in aqueous media, which is crucial for biological applications. The t-butyl protected carboxyl group can be deprotected under acidic conditions, making it versatile for various conjugation reactions .

Click Chemistry

The propargyl group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry. This reaction facilitates the formation of stable triazole linkages with azide-bearing biomolecules, enabling efficient bioconjugation .

Biocompatibility

The PEG component enhances the biocompatibility of the compound, reducing immunogenicity and prolonging circulation time in biological systems. This property is essential for drug delivery systems targeting specific tissues or cells .

Drug Delivery Systems

This compound is primarily utilized in the development of drug delivery systems, particularly in targeted therapies. Its ability to form stable linkages with therapeutic agents allows for precise delivery to target cells while minimizing off-target effects.

PROTAC Development

This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The incorporation of this compound into PROTACs enhances their efficacy by improving solubility and stability .

Study on Drug Delivery Efficacy

A recent study evaluated the efficacy of a drug conjugate utilizing this compound in targeting cancer cells. The results indicated enhanced cellular uptake and significant cytotoxicity against cancer cell lines compared to non-targeted controls. The study highlighted the importance of the PEG spacer in improving solubility and bioavailability .

PROTACs in Cancer Therapy

Another study focused on the application of this compound in developing PROTACs for targeted cancer therapy. The findings demonstrated that PROTACs incorporating this linker exhibited improved degradation rates of target proteins, leading to reduced tumor growth in vivo. The research emphasized the potential of this compound in advancing targeted therapeutic strategies .

Summary Table of Biological Activities

Activity Description
Bioconjugation Forms stable triazole linkages with azide-bearing compounds via click chemistry.
Drug Delivery Enhances solubility and targeting capabilities in drug delivery systems.
PROTAC Synthesis Serves as an effective linker for developing targeted protein degradation tools.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O12S/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-39(28,29)24-22-37-20-18-35-16-14-33-12-10-31-8-6-25(27)38-26(2,3)4/h1H,6-24H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRIXFFIEVWNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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